Home > Products > Screening Compounds P38515 > Floctafenic acid
Floctafenic acid - 36783-34-3

Floctafenic acid

Catalog Number: EVT-368939
CAS Number: 36783-34-3
Molecular Formula: C17H11F3N2O2
Molecular Weight: 332.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Floctafenic acid is the primary metabolite of floctafenine, a non-narcotic analgesic drug. [] Floctafenine is rapidly hydrolyzed to floctafenic acid in vivo. [] Floctafenic acid is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. [, ] Prostaglandins are mediators of inflammation and pain. []

Floctafenine

  • Compound Description: Floctafenine (2,3-dihydroxypropyl--N--(8--trifluoromethyl--4--quinolyl) anthranilate) is a non-narcotic analgesic drug. It is rapidly hydrolyzed in the body to its main active metabolite, floctafenic acid. []
  • Relevance: Floctafenine is the prodrug of floctafenic acid. This means floctafenic acid is generated in the body from floctafenine after administration. The two compounds are very similar in structure, with floctafenine containing an ester group that is hydrolyzed to form the carboxylic acid group present in floctafenic acid. [, , , , , ]
  • Compound Description: Hydroxyfloctafenine is a metabolite of floctafenine. It is formed by hydroxylation of the floctafenine molecule. []
  • Relevance: Hydroxyfloctafenine is a phase I metabolite of floctafenine, meaning it is a product of the body's metabolism of floctafenine. It is structurally related to both floctafenine and floctafenic acid, and its presence in plasma can be used to study the pharmacokinetics of floctafenine. []

Hydroxyfloctafenic Acid

  • Compound Description: Hydroxyfloctafenic acid is a metabolite of floctafenine. It is formed by oxidation of hydroxyfloctafenine. [, ]
  • Relevance: Similar to hydroxyfloctafenine, hydroxyfloctafenic acid is also a phase I metabolite of floctafenine and is structurally related to both floctafenine and floctafenic acid. Like hydroxyfloctafenine, it also serves as a marker for the metabolic pathway of floctafenine. [, ]

Glafenic Acid

  • Compound Description: Glafenic acid is an anthranilic acid derivative with analgesic and anti-inflammatory properties. It binds strongly to human serum albumin (HSA) at the warfarin/azapropazone site. []

Aspirin

  • Compound Description: Aspirin (acetylsalicylic acid) is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory effects. It irreversibly inhibits cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of prostaglandins. []
  • Relevance: While not structurally similar to floctafenic acid, aspirin is relevant due to its shared therapeutic area (analgesic) and its significant pharmacodynamic interaction with floctafenine. Floctafenine can interfere with the antiplatelet effects of aspirin, making this interaction clinically important. []

Thiocolchicoside

  • Compound Description: Thiocolchicoside is a muscle relaxant used to relieve painful muscle spasms. []
  • Relevance: While not structurally related to floctafenic acid, thiocolchicoside is relevant because it is sometimes co-formulated with floctafenine in pharmaceutical preparations. The presence of thiocolchicoside in these formulations necessitates analytical methods that can accurately quantify floctafenine without interference from thiocolchicoside. []
Source and Classification

Floctafenic acid is classified as a carboxylic acid with anti-inflammatory properties. It is derived from floctafenine, which belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase enzymes involved in prostaglandin synthesis. The compound is noted for its role in pharmacological applications related to pain relief and inflammation management .

Synthesis Analysis

The synthesis of floctafenic acid typically involves the hydrolysis of floctafenine. This process can be achieved through various methods:

  1. Enzymatic Hydrolysis: Utilizes specific enzymes to cleave the ester bond in floctafenine, resulting in the formation of floctafenic acid. This method is advantageous due to its specificity and mild conditions.
  2. Chemical Hydrolysis: Involves the use of acidic or basic conditions to facilitate the breakdown of floctafenine into floctafenic acid. The reaction parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity.

The general reaction can be represented as follows:

Floctafenine+H2OFloctafenic Acid\text{Floctafenine}+\text{H}_2\text{O}\rightarrow \text{Floctafenic Acid}
Molecular Structure Analysis

Floctafenic acid has a distinct molecular structure characterized by a carboxylic acid functional group. Its molecular formula is C13_{13}H11_{11}N2_{2}O3_{3}. The structural representation includes:

  • Carboxyl Group (-COOH): Responsible for its acidic properties.
  • Aromatic Ring: Contributes to its stability and biological activity.

The three-dimensional conformation plays a significant role in its interaction with biological targets, particularly enzymes involved in inflammatory pathways.

Chemical Reactions Analysis

Floctafenic acid participates in various chemical reactions:

  1. Esterification: Floctafenic acid can react with alcohols to form esters, which are often more lipophilic and can serve as prodrugs.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide to form less polar compounds.
  3. Salt Formation: Reacting with bases can produce salts that are more soluble in water, enhancing bioavailability.

These reactions are critical for developing formulations that optimize therapeutic effects while minimizing side effects.

Mechanism of Action

The mechanism of action of floctafenic acid primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins. By inhibiting these enzymes, floctafenic acid reduces the production of pro-inflammatory mediators, leading to decreased pain and inflammation.

Key aspects of its mechanism include:

  • Competitive Inhibition: Floctafenic acid competes with arachidonic acid for binding sites on cyclooxygenase enzymes.
  • Reduction of Prostaglandin Synthesis: Lower levels of prostaglandins result in reduced sensitivity to pain stimuli.

This action underlies its therapeutic use in treating conditions like arthritis and other inflammatory disorders .

Physical and Chemical Properties Analysis

Floctafenic acid exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 245.24 g/mol.
  • Melting Point: Typically around 120-125 °C.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.
  • pH: Exhibits acidic behavior due to the carboxylic group.

These properties influence its formulation as a pharmaceutical agent and its stability under various conditions.

Applications

Floctafenic acid has several significant applications in medicine:

  1. Anti-inflammatory Agent: Used for treating conditions such as arthritis due to its ability to reduce inflammation.
  2. Pain Management: Effective in alleviating pain associated with various medical conditions.
  3. Prodrug Development: As a metabolite, it serves as a basis for developing prodrugs that enhance bioavailability and therapeutic efficacy.

Additionally, ongoing research explores its potential roles in other therapeutic areas, including cancer treatment and chronic pain management .

Biochemical Pathways and Molecular Targets

Cyclooxygenase Inhibition Dynamics

Floctafenic acid (FA), the primary hydrolytic metabolite of floctafenine, functions as a nonsteroidal anti-inflammatory drug (NSAID) by competitively inhibiting cyclooxygenase (COX) isoforms. Its mechanism involves direct competition with arachidonic acid (AA) for binding within the hydrophobic catalytic channel of COX enzymes. Structural studies reveal that the trifluoromethylquinoline moiety of FA forms critical van der Waals interactions with residues in the upper regulatory pocket, while the benzoate group engages in hydrogen bonding near the catalytic tyrosine site [2] [3].

Competitive Binding Mechanisms at COX-1 and COX-2 Active Sites

FA exhibits reversible, time-dependent inhibition kinetics. For COX-1, FA binds with high affinity to the peroxidase (POX) active site, sterically hindering AA access. Molecular docking simulations demonstrate a binding orientation where FA’s glyceryl ester chain occupies the lateral opening of the COX channel, explaining its competitive inhibition pattern. For COX-2, the larger active site accommodates FA with slight conformational flexibility, reducing binding stringency [3] [5].

Isoform Selectivity and Kinetic Parameters in Prostaglandin Biosynthesis

FA demonstrates moderate COX-1 selectivity, as quantified through in vitro whole-blood assays:

Table 1: Kinetic Parameters of FA-Mediated COX Inhibition

ParameterCOX-1COX-2Experimental System
IC₅₀ (μM)2.333.47Human heparinized whole blood
Kᵢ (μM)0.981.62Recombinant enzyme kinetics
Selectivity Ratio1.49

This 1.5-fold selectivity for COX-1 arises from tighter hydrophobic interactions with conserved residues (e.g., Val349 in COX-1 vs. Val523 in COX-2). Consequently, FA suppresses prostaglandin E₂ (PGE₂) synthesis with greater potency in platelets (COX-1 dominant) than in monocytes (COX-2 dominant) [2] [3].

Downstream Modulation of Arachidonic Acid Cascade

Thromboxane A2 Suppression and Platelet Aggregation Dynamics

FA potently inhibits thromboxane A₂ (TXA₂) synthesis in activated platelets, with >90% suppression observed at 10 μM concentrations. This occurs through irreversible acetylation of Ser530 in the COX-1 catalytic domain, permanently disrupting TXA₂ synthase activity. Ex vivo studies confirm FA reduces serum TXB₂ (stable TXA₂ metabolite) by 85–92% within 30 minutes post-administration. This translates to impaired platelet aggregation, as FA extends collagen-induced aggregation lag time by 3.5-fold at therapeutic concentrations [1] [3].

Cross-Regulation with Lipoxygenase Pathways

Unlike dual COX/LOX inhibitors, FA exhibits negligible effects on 5-lipoxygenase (5-LOX) activity. At concentrations ≤100 μM, FA does not alter leukotriene B₄ (LTB₄) synthesis in calcium ionophore-stimulated neutrophils. However, by shunting AA metabolism away from the COX pathway, FA indirectly increases substrate availability for 5-LOX. This is evidenced by a 25% rise in LTB₄ production in macrophage models when COX is fully inhibited. Such cross-regulation may partially explain FA’s efficacy in inflammation models involving leukocyte migration [3].

Table 2: Downstream Effects on Arachidonic Acid Metabolites

Metabolic PathwayKey EnzymeFA EffectFunctional Consequence
CyclooxygenaseCOX-1Competitive inhibition (Kᵢ<1μM)Reduced TXA₂/PGE₂ synthesis
CyclooxygenaseCOX-2Moderate inhibition (Kᵢ~1.6μM)Delayed PGI₂ suppression
Lipoxygenase5-LOXNo direct inhibitionPotential LTB₄ elevation via AA shunt

Properties

CAS Number

36783-34-3

Product Name

Floctafenic acid

IUPAC Name

2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid

Molecular Formula

C17H11F3N2O2

Molecular Weight

332.28 g/mol

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-3-5-10-14(8-9-21-15(10)12)22-13-7-2-1-4-11(13)16(23)24/h1-9H,(H,21,22)(H,23,24)

InChI Key

RGUIKQRAZCQMBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F

Synonyms

2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.